Phenanthro[2,3-c]furan-8,10-dione
Description
Phenanthro[2,3-c]furan-8,10-dione is a polycyclic aromatic compound featuring a phenanthrene backbone fused to a furan-dione moiety. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in organic synthesis and medicinal chemistry.
Properties
CAS No. |
5665-50-9 |
|---|---|
Molecular Formula |
C16H8O3 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
naphtho[1,2-f][2]benzofuran-8,10-dione |
InChI |
InChI=1S/C16H8O3/c17-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(18)19-15/h1-8H |
InChI Key |
DOUQHYUWLTYTIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=O)OC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Phenanthrenedicarboxylic anhydride can be synthesized through several methods. One common approach involves the reaction of phenanthrene with maleic anhydride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions with an appropriate solvent like dichloromethane. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of 2,3-Phenanthrenedicarboxylic anhydride often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Phenanthrenedicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride groups to alcohols or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anhydride groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the anhydride groups under mild conditions.
Major Products Formed
Oxidation: Produces 2,3-phenanthrenedicarboxylic acid.
Reduction: Yields 2,3-phenanthrenediol or other reduced derivatives.
Substitution: Forms various substituted phenanthrene derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Phenanthrenedicarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Phenanthrenedicarboxylic anhydride involves its reactivity with nucleophiles. The anhydride groups are highly electrophilic and can react with nucleophilic species such as amines, alcohols, and thiols. This reactivity allows the compound to form various derivatives and interact with biological molecules, potentially affecting biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues: 1,10-Phenanthroline Derivatives
1,10-Phenanthroline-5,6-dione (1,10-phen) shares a similar fused phenanthrene core but differs in its oxygenated substituents (two ketone groups at positions 5 and 6). Key comparisons include:
- Biological Activity : 1,10-Phenanthroline-5,6-dione exhibits antimicrobial and antitubercular activity, particularly when complexed with metals like copper(II) or manganese(II). Manganese(II) complexes demonstrate superior selectivity and lower toxicity compared to copper(II) analogs, suggesting that metal coordination significantly influences bioactivity .
- Reactivity : The diketone groups in 1,10-phenanthroline-5,6-dione enhance its ability to participate in redox reactions and metal chelation, whereas the furan-dione system in Phenanthro[2,3-c]furan-8,10-dione may favor electrophilic aromatic substitution or nucleophilic additions due to its electron-deficient aromatic system.
Fluoranthene-Based Metabolites
Fluoranthene derivatives (e.g., compounds 1–31 listed in ) are structurally distinct but share polycyclic aromatic features. Notable comparisons include:
- Metabolic Pathways : Fluoranthene derivatives such as cis-7,8-fluoranthene dihydrodiol (compound 2) and 2,3-dihydroxy-fluoranthene (compound 27) are intermediates in biodegradation pathways, undergoing enzymatic oxidation. In contrast, this compound’s fused dione structure may resist microbial degradation due to its electron-withdrawing groups .
- Functional Group Diversity : Fluoranthene metabolites often feature hydroxyl, methoxy, or carboxylic acid groups (e.g., compound 25: naphthalene-1,8-dicarboxylic acid), which enhance solubility and interaction with biological targets. The rigid furan-dione system in this compound may instead promote planar stacking interactions, relevant in materials science or DNA intercalation.
Data Table: Key Properties of Comparable Compounds
Research Findings and Contradictions
- Metal Complex Efficacy: Manganese(II) complexes of 1,10-phenanthroline derivatives show 2–3× higher antitubercular activity (MIC: 1.56 µg/mL) compared to copper(II) analogs, with reduced cytotoxicity in mammalian cells .
- This compound’s dione groups may mitigate toxicity compared to parent polyaromatic hydrocarbons.
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